N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4S/c1-28(26,27)19-10-6-5-9-16(19)21(25)23-18-12-11-15(22)13-17(18)20(24)14-7-3-2-4-8-14/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOMCNRCQXEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Amidation: Formation of the amide bond between the bromophenyl group and the methanesulfonylbenzamide.
Sulfonylation: Introduction of the methanesulfonyl group to the benzamide.
Each step requires specific reagents and conditions:
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Sulfonylation: Methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the bromine atom or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Reactivity
Table 1: Key Structural Parameters of Selected Benzamide Derivatives
- Steric Effects: The benzoyl group at the 2-position may introduce steric hindrance compared to smaller substituents (e.g., -NO₂ or -OCH₃), affecting reaction kinetics in synthetic pathways .
Physicochemical Properties
- Solubility : Sulfonamide derivatives (e.g., ) exhibit moderate solubility in DMSO or chloroform, influenced by sulfonyl groups. The target compound’s benzoyl group may reduce aqueous solubility compared to hydroxylated analogs like N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methanesulfonylbenzamide .
- Thermal Stability : Bromine and sulfonyl groups enhance thermal stability, as seen in sulfonamide crystals with high melting points (>200°C) .
Biological Activity
N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNOS
- Molecular Weight : 384.27 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound was tested against clinically isolated drug-resistant bacteria, including:
- Acinetobacter baumannii
- Klebsiella pneumoniae
- Escherichia coli
- Methicillin-resistant Staphylococcus aureus (MRSA)
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth dilution method. The results indicated that this compound exhibits significant antibacterial activity, particularly against multidrug-resistant strains.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Acinetobacter baumannii | 5 | 10 |
| Klebsiella pneumoniae | 10 | 20 |
| Escherichia coli | 15 | 30 |
| MRSA | 8 | 16 |
The mechanism by which this compound exerts its antimicrobial effects involves several potential pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to cell death.
- Membrane Disruption : It may interact with bacterial membranes, increasing permeability and causing leakage of essential cellular components.
- Receptor Modulation : The compound could modulate receptor activity on bacterial surfaces, interfering with signaling pathways critical for bacterial survival.
Study on Antibacterial Efficacy
A study published in Pharmaceuticals evaluated the antibacterial efficacy of various derivatives of benzoyl compounds, including this compound. The agar well diffusion method was employed to assess the zone of inhibition against resistant strains. Results showed that this compound demonstrated a zone of inhibition ranging from 12 mm to 18 mm depending on the concentration used.
Computational Studies
Molecular docking studies were conducted to predict the binding affinity of this compound to target proteins in bacteria. The results indicated strong interactions with active sites of enzymes involved in antibiotic resistance mechanisms, suggesting potential as a lead compound for developing new antibacterial agents.
Q & A
Q. How can the multi-step synthesis of N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves sequential coupling of benzoyl and methanesulfonyl groups to a bromophenyl backbone. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt to minimize side reactions.
- Halogenation control : Optimize bromine substitution via electrophilic aromatic substitution using FeBr₃ as a catalyst under anhydrous conditions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structure via ¹H/¹³C NMR .
- Automation : Consider continuous flow reactors to enhance reproducibility and scalability .
Q. What spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and confirm stereochemistry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- NMR spectroscopy : ¹H NMR in DMSO-d₆ identifies aromatic protons (δ 7.2–8.5 ppm), while ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and sulfonyl (SO₂, ~55 ppm) groups .
- Mass spectrometry : High-resolution ESI-MS provides accurate molecular weight (e.g., [M+H]⁺ at m/z 463.05) and fragments .
Advanced Research Questions
Q. How do the sulfonyl and benzoyl moieties influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2) or kinases. The sulfonyl group may act as a hydrogen bond acceptor, while the benzoyl group provides hydrophobic interactions .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein on a sensor chip and monitoring real-time interaction with the compound .
- Mutagenesis studies : Replace key residues (e.g., Ser530 in COX-2) to validate binding sites .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and assay conditions (e.g., 48-hour incubation, MTT protocol) .
- Data normalization : Correct for batch effects (e.g., solvent DMSO concentration ≤0.1%) using ANOVA or mixed-effects models .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and trends .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how can they be addressed?
- Methodological Answer :
- Twinned crystals : Use SHELXD for initial phasing and TWINLAW to identify twin laws. Refinement in SHELXL with HKLF5 format .
- Disorder modeling : Apply PART instructions to model disordered methanesulfonyl or benzoyl groups .
- Low-resolution data : Optimize crystallization (e.g., vapor diffusion with PEG 4000) to improve diffraction quality .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂ at para) or bulky groups (e.g., -CF₃) to assess steric/electronic effects .
- QSAR modeling : Train models (e.g., Random Forest) using descriptors like logP, polar surface area, and Hammett constants .
- In vitro validation : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) to correlate structural changes with IC₅₀ shifts .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use Cremophor EL/ethanol (1:1) for aqueous formulations .
- Salt formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .
- Pharmacokinetics : Monitor plasma concentration in rodents via LC-MS/MS after oral administration (10 mg/kg) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
